molecular formula C11H12N2O B3070610 1-[4-(1H-Imidazol-1-YL)phenyl]ethanol CAS No. 100479-70-7

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol

Cat. No. B3070610
CAS RN: 100479-70-7
M. Wt: 188.23 g/mol
InChI Key: ZILVMLWWVGDAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(1H-Imidazol-1-YL)phenyl]ethanol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of this compound involves a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and corresponding substituted acetophenone . The reaction is carried out with continuous stirring at ambient temperature .


Molecular Structure Analysis

In the crystal structure of the title compound, the solvent water molecule links the organic molecules through O-H⋯O and O-H⋯N hydrogen bonds, forming chains that run diagonally across the bc face . These chains are connected to adjacent chains through weak C-H⋯O interactions, resulting in hydrogen-bonded sheets extending along the b and c axes .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular formula is C11H10N2O and it has an average mass of 186.210 Da .

Scientific Research Applications

Antioxidant Activity

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol demonstrates antioxidant potential. Its ability to scavenge free radicals makes it valuable in combating oxidative stress and preventing cellular damage . Researchers have explored its use in formulations for health supplements and skincare products.

Anticancer Efficacy

Recent computational studies have revealed that derivatives of this compound exhibit inhibitory effects against the epidermal growth factor receptor (EGFR), both in its wild-type form and mutant variants. These findings suggest its potential as an effective EGFR inhibitor with substantial anticancer activity .

Estrogenicity Evaluation

In the context of environmental health, 4-(Imidazol-1-yl)phenol has been employed in evaluating the estrogenicity of phenolic xenoestrogens. Specifically, it was used in a Saccharomyces cerevisiae-based Lac-Z reporter assay to assess estrogenic effects .

Antifungal Properties

Researchers have synthesized a series of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituted phenyl)prop-2-en-1-one derivatives. These compounds were characterized and evaluated for their antifungal activity. Their potential as antifungal agents warrants further investigation .

Synthesis of Novel Compounds

The Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone yields (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. This novel compound can serve as a building block for the development of other functional molecules .

Drug Development

Imidazole-containing compounds, including 1-[4-(1H-Imidazol-1-YL)phenyl]ethanol, play a crucial role in drug discovery. Their diverse pharmacological activities—ranging from antibacterial and antiviral to anti-inflammatory and antitumor—make them attractive candidates for novel drug development .

Future Directions

The future directions for “1-[4-(1H-Imidazol-1-YL)phenyl]ethanol” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs to treat various conditions .

properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVMLWWVGDAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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